Oxan-4-ylmethylazanium;chloride
Description
Oxan-4-ylmethylazanium chloride (IUPAC name: [4-(methoxymethyl)oxan-4-yl]methanamine hydrochloride) is an alicyclic amine hydrochloride featuring a tetrahydropyran (oxan) ring substituted with a methoxymethyl group and a protonated amine (azanium) moiety. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol . The compound is characterized by its hybrid structure, combining a six-membered oxygen-containing ring with a charged ammonium group, which enhances solubility in polar solvents.
Properties
IUPAC Name |
oxan-4-ylmethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQOFHCSTMZYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-78-7 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Structural and Functional Differences
- Oxan-4-ylmethylazanium chloride vs. 4-Methoxyaniline hydrochloride: The former contains an alicyclic tetrahydropyran ring, while the latter is aromatic. In contrast, 4-Methoxyaniline hydrochloride’s planar aromatic structure is suited for π-π interactions in dye chemistry .
- Oxan-4-ylmethylazanium chloride vs. N-Hexylamine hydrochloride : The linear aliphatic structure of N-Hexylamine hydrochloride confers higher hydrophobicity, making it useful in surfactant formulations. Oxan-4-ylmethylazanium chloride’s cyclic ether group increases polarity, likely improving aqueous solubility for pharmaceutical applications .
- Oxan-4-ylmethylazanium chloride vs. Oxazole derivatives: Oxazole-based hydrochlorides (e.g., 4-(Aminomethyl)oxazole Hydrochloride) exhibit aromatic heterocyclic cores, which are common in drug discovery due to their metabolic stability and hydrogen-bonding capabilities . The oxan ring in Oxan-4-ylmethylazanium chloride may offer distinct pharmacokinetic properties, such as prolonged half-life.
Preparation Methods
Reduction of Methyl Tetrahydropyran-4-carboxylate to Tetrahydropyran-4-ylmethanol
The synthesis begins with methyl tetrahydropyran-4-carboxylate, a commercially available precursor. Reduction of the ester moiety to the primary alcohol is achieved using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at room temperature. This step proceeds with near-quantitative yield (99%), forming tetrahydropyran-4-ylmethanol (2 ). Alternative reducing agents like lithium aluminum hydride (LiAlH₄) may also be employed but require anhydrous conditions and lower temperatures to mitigate over-reduction risks.
Critical Parameters :
Halogenation of Tetrahydropyran-4-ylmethanol to Alkyl Halides
The alcohol intermediate is converted to the corresponding alkyl bromide or chloride via halogenation. Phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C efficiently produces tetrahydropyran-4-ylmethyl bromide (3 ) with 85–90% yield. For chloride synthesis, thionyl chloride (SOCl₂) in refluxing toluene is preferred, achieving 78–82% yield.
Reaction Conditions :
Quaternization of Alkyl Halides with Trimethylamine
Nucleophilic Substitution for Quaternary Salt Formation
Tetrahydropyran-4-ylmethyl bromide (3 ) undergoes nucleophilic substitution with trimethylamine (TMA) in acetonitrile at 60°C for 12 hours. The reaction generates oxan-4-ylmethylazanium bromide, which is subsequently subjected to ion exchange to yield the chloride salt.
Optimized Protocol :
Ion Exchange to Chloride Counterion
The bromide salt is converted to chloride using Amberlyst® A26 (Cl⁻ form) ion-exchange resin. The resin is stirred with the quaternary ammonium bromide in methanol for 6 hours, followed by filtration and solvent evaporation. This step achieves >95% anion exchange efficiency.
Alternative Routes and Comparative Analysis
Reductive Amination of Tetrahydropyran-4-carbaldehyde
An alternative pathway involves reductive amination of tetrahydropyran-4-carbaldehyde (4 ) with methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and reduction, yielding N-methyltetrahydropyran-4-ylmethanamine. Subsequent quaternization with methyl iodide produces the target compound.
Challenges :
Direct Alkylation of Tertiary Amines
Pre-formed N,N-dimethyltetrahydropyran-4-ylmethanamine is methylated using methyl triflate in dichloromethane. This one-step quaternization avoids intermediate isolation but requires stringent anhydrous conditions.
Advantages :
-
Speed : Reaction completes in 2–4 hours.
-
Drawbacks : Methyl triflate’s toxicity and cost limit scalability.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors for halogenation and quaternization steps, enhancing heat transfer and reaction homogeneity. A representative setup uses:
Q & A
Q. What are the optimized synthetic routes for Oxan-4-ylmethylazanium chloride, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of Oxan-4-ylmethylazanium chloride typically involves nucleophilic substitution or reductive amination, with reaction conditions (temperature, solvent, catalyst) critically influencing yield. For example, oxan derivatives often require controlled anhydrous environments to prevent hydrolysis of intermediates. A comparative analysis of synthetic protocols from patent literature (e.g., methods for analogous compounds) suggests that using polar aprotic solvents (e.g., DMF) at 60–80°C enhances reaction efficiency . Key steps include:
- Purification: Column chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the hydrochloride salt.
- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1.2:1 amine:alkylating agent) and using catalysts like triethylamine to neutralize HCl byproducts .
| Synthetic Method | Conditions | Yield Range | Reference |
|---|---|---|---|
| Reductive Amination | H₂, Pd/C, EtOH, 50°C | 60–75% | |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 45–65% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Oxan-4-ylmethylazanium chloride?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR: Confirm the presence of the oxan ring (δ ~3.5–4.0 ppm for methylene protons) and azanium group (δ ~2.8–3.2 ppm for N-methyl). 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .
- IR Spectroscopy: Identify N–H stretches (~3200 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1234 for C₈H₁₈ClNO⁺) and fragmentation patterns .
- X-ray Diffraction (if crystalline): Resolve bond angles and confirm stereochemistry .
Critical Note: Discrepancies in spectral data (e.g., shifted NMR peaks due to solvent polarity) should be cross-referenced with computational simulations (DFT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Oxan-4-ylmethylazanium chloride across different studies?
Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. To address this:
- Reproducibility Checks: Standardize protocols (e.g., cell lines, incubation times) using guidelines like PRISMA for systematic reviews .
- Purity Validation: Use HPLC (≥95% purity threshold) and elemental analysis to rule out impurities .
- Meta-Analysis: Apply statistical frameworks (e.g., Benjamini-Hochberg procedure) to control false discovery rates (FDR) when comparing datasets .
Q. What computational methods are recommended to predict the interaction mechanisms of Oxan-4-ylmethylazanium chloride with biological targets?
Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations:
- Docking (AutoDock Vina): Screen against targets (e.g., GPCRs) using the compound’s 3D structure (PubChem CID: [retrieve from ]). Validate poses with free-energy scoring .
- MD Simulations (GROMACS): Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD < 2 Å) and binding affinity (MM-PBSA calculations) .
- QSAR Models: Train models using bioactivity data from analogs (e.g., substituent effects on logP) to predict ADMET properties .
Case Study: A 2023 study on analogous oxadiazole derivatives identified key hydrogen bonds with Ser123 and Tyr205 residues in enzyme targets, guiding mutagenesis experiments .
Q. How can researchers design experiments to compare the stability of Oxan-4-ylmethylazanium chloride with structural analogs under physiological conditions?
Methodological Answer: Conduct accelerated stability studies:
- Buffer Solutions: Incubate at pH 2.0 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours .
- Light/Heat Stress: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify photodegradants .
- Comparative Analysis: Use analogs with modified substituents (e.g., fluoromethyl vs. methoxy groups) to correlate stability with electronic effects .
Key Finding: Hydrochloride salts generally exhibit higher aqueous solubility but may hydrolyze faster than free bases in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
